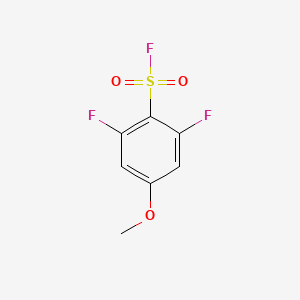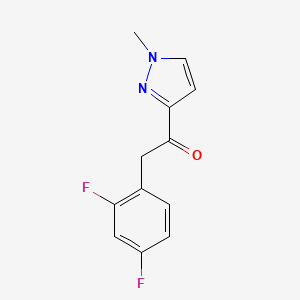![molecular formula C21H14FNO B2559083 2-[4-(4-Fluorobenzoyl)phenyl]-2-phenylacetonitrile CAS No. 338791-81-4](/img/structure/B2559083.png)
2-[4-(4-Fluorobenzoyl)phenyl]-2-phenylacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[4-(4-Fluorobenzoyl)phenyl]-2-phenylacetonitrile” is a chemical compound with the CAS Number: 338791-81-4 . It has a molecular weight of 315.35 and its IUPAC name is [4- (4-fluorobenzoyl)phenyl] (phenyl)acetonitrile . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H14FNO/c22-19-12-10-18 (11-13-19)21 (24)17-8-6-16 (7-9-17)20 (14-23)15-4-2-1-3-5-15/h1-13,20H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 315.35 . The InChI code provides a specific description of the compound’s molecular structure .Aplicaciones Científicas De Investigación
1. Synthesis and Structural Analysis
2-[4-(4-Fluorobenzoyl)phenyl]-2-phenylacetonitrile and its derivatives are used in the synthesis of complex organic compounds. For instance, El Nezhawy et al. (2009) utilized 4-Fluorobenzaldehyde in the synthesis of thiazolidin-4-one derivatives, showcasing its role in the preparation of compounds with promising antioxidant activity (El Nezhawy et al., 2009). Similarly, Saeed et al. (2011) reported the synthesis of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas, underlining the utility of 4-Fluorobenzoyl derivatives in crafting structurally complex molecules with potential biological applications (Saeed et al., 2011).
2. Applications in Cancer Research
Derivatives of 4-Fluorobenzoyl have been found to exhibit anti-cancer activities. For instance, Hammam et al. (2005) discussed the synthesis of novel fluoro-substituted benzo[b]pyran compounds with significant anti-lung cancer activity, highlighting the therapeutic potential of fluorobenzoyl derivatives in oncology (Hammam et al., 2005). In addition, De-jiang (2010) synthesized fluorophenyl-1,3,4-oxadiazolines and oxadiazones, which demonstrated notable anticancer activities, further emphasizing the significance of fluorobenzoyl derivatives in developing anti-cancer agents (De-jiang, 2010).
3. Catalytic and Synthetic Applications
Derivatives of this compound are also prominent in catalysis and synthesis. Molleti & Yadav (2017) reported the use of potassium-promoted lanthanum-magnesium oxide as a catalyst for the selective mono-methylation of phenylacetonitrile to 2-phenylpropionitrile, demonstrating the compound's role in the preparation of pharmaceutical precursors (Molleti & Yadav, 2017).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332 , which indicate that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 , which provide guidance on prevention, response, storage, and disposal.
Propiedades
IUPAC Name |
2-[4-(4-fluorobenzoyl)phenyl]-2-phenylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FNO/c22-19-12-10-18(11-13-19)21(24)17-8-6-16(7-9-17)20(14-23)15-4-2-1-3-5-15/h1-13,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMRRCCYVJFYLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(dimethylamino)-2-[5-[(Z)-N-methoxy-C-methylcarbonimidoyl]thiophen-2-yl]prop-2-enenitrile](/img/structure/B2559001.png)

![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2559005.png)
![(Z)-ethyl 4-((4-((3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2559007.png)
![2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide](/img/no-structure.png)

![(Z)-3-(furan-2-ylmethyl)-5-((2-((2-morpholinoethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2559013.png)

![2-{(E)-[(2,5-difluorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2559017.png)

![4-[[1-(2-Methoxy-5-methylphenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2559020.png)
![(E)-4-(Dimethylamino)-N-[2-(4-methyl-2-phenylpiperazin-1-yl)ethyl]but-2-enamide](/img/structure/B2559021.png)

